VUF16839 is a compound of interest in the field of medicinal chemistry and pharmacology, primarily known for its potential therapeutic applications. It is categorized as a small molecule with specific biological activities that make it a candidate for further research and development. The compound's structure and properties suggest it may interact with various biological targets, which warrants a detailed investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
The synthesis of VUF16839 typically involves multi-step organic synthesis techniques. While detailed protocols are not publicly available, common methods in synthesizing similar compounds include:
The synthesis may require specific reagents and catalysts to facilitate reactions under controlled temperatures and conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of the synthesized compound.
The molecular formula and specific stereochemistry would be critical for understanding its interactions at the molecular level. Computational modeling techniques can be utilized to predict its three-dimensional conformation and potential binding sites on target proteins.
VUF16839 may undergo various chemical reactions that are typical for small organic molecules, including:
Understanding these reactions is essential for predicting how VUF16839 might behave in biological systems or when subjected to different environmental conditions. Kinetic studies could provide insights into reaction rates and mechanisms.
The mechanism of action of VUF16839 involves its interaction with biological targets such as enzymes or receptors. Although specific targets have not been definitively identified in current literature, compounds in its class often modulate signaling pathways by:
Quantitative data from in vitro assays would be necessary to elucidate the precise mechanism by which VUF16839 exerts its effects on cellular systems.
The physical properties of VUF16839, such as melting point, boiling point, solubility, and stability under various conditions, are critical for understanding its behavior in pharmaceutical formulations. These properties can be determined through standard laboratory techniques.
Chemical properties include reactivity with other substances, stability under light or heat, and pH sensitivity. Characterization through techniques like High-Performance Liquid Chromatography (HPLC) can provide insights into these properties.
VUF16839 holds promise for various scientific applications, particularly in drug discovery and development. Potential uses include:
VUF16839 (chemical name: 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine) is a structurally novel histamine H3 receptor (H3R) ligand with the CAS number 2387674-52-2. Its molecular formula is C₁₀H₁₇N₅, yielding a molecular weight of 207.28 g/mol. The compound features a pyrimidine-2-amine core linked to a 3-(propylamino)azetidine moiety through a nitrogen atom, resulting in a non-imidazole scaffold (Figure 1) [1] [4]. Key structural attributes include:
Table 1: Physicochemical Properties of VUF16839
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇N₅ |
Exact Mass | 207.1484 Da |
Elemental Analysis | C:57.95%, H:8.27%, N:33.79% |
SMILES | NC1=NC=CC(N2CC(NCCC)C2)=N1 |
InChI Key | RUMWHMMFUXGDRP-UHFFFAOYSA-N |
Solubility | Soluble in DMSO |
The synthesis of VUF16839 employs a nucleophilic aromatic substitution strategy:
Table 2: Key Synthetic Intermediates for VUF16839
Intermediate | Role | Structural Feature |
---|---|---|
4-Chloro-2-aminopyrimidine | Electrophilic core | Halogenated pyrimidine |
N-Boc-3-(propylamino)azetidine | Nucleophile | Functionalized azetidine |
VUF16839 is classified as a full agonist at the human histamine H3 receptor (H3R), distinguished by its non-imidazole chemical architecture. Historically, H3R agonists (e.g., imetit, methimepip) relied on imidazole rings for receptor interaction but suffered from cytochrome P450 (CYP) inhibition and poor blood-brain barrier penetration. VUF16839 overcomes these limitations through:
Functional characterization reveals nanomolar potency:
VUF16839 exhibits exceptional selectivity for H3R over other histamine receptor subtypes. Binding studies using radioligand displacement assays show:
Table 3: Receptor Binding Selectivity Profile
Receptor | pKi | Ki (nM) | Selectivity Ratio (vs. H3R) |
---|---|---|---|
H3R | 8.5 | 3.2 | 1 |
H1R | <5 | >10,000 | >3,125-fold |
H2R | <5 | >10,000 | >3,125-fold |
H4R | 5.8 | 158 | 49-fold |
Key selectivity insights:
The molecular basis for selectivity was probed via docking studies:
Table 4: Functional Activity of VUF16839 in Cellular Assays
Parameter | Value | Assay System |
---|---|---|
pEC₅₀ (H3R agonism) | 9.5 ± 0.2 | CRE-luciferase (HEK293T cells) |
Emax (vs. Histamine) | 100% | cAMP inhibition assay |
cAMP Reduction | 92–98% | Forskolin-stimulated cells |
In vivo validation confirms target engagement:
Comprehensive Compound Listing